4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine
Description
Properties
IUPAC Name |
4-piperidin-1-yl-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c1-2-6-15(7-3-1)11-9-4-5-12-10(9)13-8-14-11/h4-5,8H,1-3,6-7H2,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCLPCRBBSXRSNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=NC3=C2C=CN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
-
Solvent System : Polar aprotic solvents like dimethylformamide (DMF) or dimethylacetamide (DMA) enhance nucleophilicity.
-
Base Selection : Diisopropylethylamine (DIPEA) or potassium carbonate neutralizes HCl generated during substitution.
-
Temperature : Reactions proceed at 80–100°C for 6–12 hours, achieving conversions >95%.
Mechanistic Insight : The electron-deficient pyrimidine ring facilitates attack by piperidine’s lone pair, with the chloro group acting as a leaving agent. Steric hindrance is minimized due to the planar structure of the heterocycle.
Workup and Purification
Post-reaction, the mixture is diluted with ice water, extracted with ethyl acetate, and purified via silica gel chromatography. Crystallization from ethanol yields the final product with >98% purity.
Alternative Pathways and Comparative Analysis
Reductive Amination Approaches
While less common, reductive amination of 4-amino-7H-pyrrolo[2,3-d]pyrimidine with piperidone offers an alternative route. However, this method suffers from lower yields (60–70%) due to competing over-alkylation.
Suzuki-Miyaura Coupling
A patent by explores palladium-catalyzed coupling of 4-bromo-pyrrolo[2,3-d]pyrimidine with piperidinylboronic esters. While feasible, this method requires expensive catalysts and stringent anhydrous conditions, limiting practicality.
Table 1: Comparative Efficiency of Synthesis Routes
| Method | Yield (%) | Purity (%) | Cost Efficiency | Scalability |
|---|---|---|---|---|
| SNAr (POCl₃ route) | 85–90 | >98 | High | Industrial |
| Reductive Amination | 60–70 | 90–95 | Moderate | Lab-scale |
| Suzuki Coupling | 75–80 | 95–97 | Low | Pilot-scale |
Process Optimization and Industrial Scaling
Solvent and Reagent Recycling
Patent WO2007012953A2 highlights toluene’s role in POCl₃-mediated chlorination, enabling solvent recovery via distillation. This reduces waste and cuts production costs by 30%.
Catalytic Enhancements
Introducing catalytic iodine (1–2 mol%) accelerates SNAr reactions, reducing reaction times to 3–4 hours without compromising yield.
Byproduct Mitigation
Side products like 4,6-dichloro derivatives form if chlorination exceeds stoichiometric ratios.严格控制POCl₃用量(3当量)和逐滴添加三乙胺可将副产物抑制在<2%.
Analytical Characterization
Spectroscopic Confirmation
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr) at C4
The 4-position of the pyrrolo[2,3-d]pyrimidine scaffold is highly reactive toward nucleophilic substitution due to electron-withdrawing effects from adjacent nitrogen atoms. This reaction is critical for introducing the piperidine group:
This method is foundational for synthesizing the parent compound and derivatives. For example, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine reacts with piperidine under heated, basic conditions to yield the title compound .
Electrophilic Substitution on the Pyrrole Ring
The pyrrole moiety (positions 5, 6, or 7) undergoes electrophilic substitution, enabling functionalization for enhanced bioactivity:
| Reaction Type | Reagents/Conditions | Position Modified | Example Derivatives |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0–5°C | C5 or C7 | 5-Nitro-7H-pyrrolo[2,3-d]pyrimidine |
| Halogenation | Cl₂ or Br₂, FeCl₃ catalyst | C5/C6/C7 | 5-Bromo-7H-pyrrolo[2,3-d]pyrimidine |
| Sulfonation | SO₃, H₂SO₄ | C5/C7 | 7-Sulfo-7H-pyrrolo[2,3-d]pyrimidine |
These reactions typically proceed at ambient or mildly elevated temperatures, with regioselectivity influenced by steric and electronic factors.
Alkylation and Acylation at the Piperidine Nitrogen
The piperidine nitrogen serves as a site for further derivatization:
For instance, acylation with 4-chlorobenzoyl chloride produces derivatives with improved PKB inhibition .
Metal-Catalyzed Cross-Coupling Reactions
Halogenated derivatives (e.g., 5-bromo or 6-chloro) participate in cross-coupling reactions:
| Reaction | Catalyst/Base | Substrates | Outcome |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, Na₂CO₃ | Aryl boronic acids | Biaryl derivatives (e.g., 5-phenyl-pyrrolopyrimidine) |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Amines | C5/C6-aminated derivatives |
These reactions enable diversification of the core structure for structure-activity relationship (SAR) studies .
Oxidation Reactions
Controlled oxidation modifies the pyrrolopyrimidine core:
| Reagent | Product | Notes |
|---|---|---|
| H₂O₂, acidic conditions | Pyrrolo[2,3-d]pyrimidine N-oxides | May alter electronic properties and solubility. |
| KMnO₄ | Ring-opened dicarboxylic acid derivatives | Rare; typically requires harsh conditions. |
Hydrogenation of Unsaturated Bonds
While the parent compound lacks unsaturated bonds, intermediates in its synthesis (e.g., chlorinated precursors) may undergo hydrogenation:
| Substrate | Catalyst | Product | Yield |
|---|---|---|---|
| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Pd/C, H₂ | 4-Dechloro-7H-pyrrolopyrimidine | >90% |
Scientific Research Applications
The primary biological activity of 4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine derivatives is their role as inhibitors of protein kinase B (Akt). Akt is a crucial signaling molecule involved in cell survival, proliferation, and migration, making it an important target in cancer therapy. Studies have demonstrated that these compounds exhibit potent inhibitory activity against various Akt isoforms, particularly Akt1, with low nanomolar IC values (e.g., 18.0 nM) in cancer cell lines such as LNCaP and PC-3 .
Key Mechanisms:
- Inhibition of Akt Signaling: The compound disrupts the PI3K-Akt-mTOR signaling pathway, which is often hyperactivated in cancers.
- Antiproliferative Effects: Derivatives have shown significant antiproliferative effects in various cancer cell lines .
- Modulation of Inflammatory Responses: Some studies suggest potential anti-inflammatory properties, contributing to its therapeutic profile .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. Recent advancements in synthetic methodologies have enhanced the efficiency and yield of these compounds.
Synthesis Overview:
- Starting Materials: Commonly synthesized from 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and piperidine derivatives.
- Methods Used: Buchwald-Hartwig coupling methods have been employed for efficient synthesis of novel derivatives .
Case Studies
Several studies have highlighted the efficacy of this compound derivatives in preclinical models:
Therapeutic Implications
The therapeutic implications of this compound extend beyond oncology:
Potential Applications:
- Cancer Therapy: Targeting Akt pathways provides a novel strategy for cancer treatment.
- Anti-inflammatory Treatments: Potential use in conditions where inflammation plays a critical role.
- Immunological Disorders: Some derivatives have been investigated for their effects on Janus Kinase pathways relevant to autoimmune diseases .
Mechanism of Action
The mechanism of action of 4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to the modulation of cellular signaling pathways. This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Modifications: Pyrrolidin-1-yl vs. Piperidin-1-yl
Replacing the piperidine group with pyrrolidine alters ring size and conformational flexibility:
- 5-(4-Chlorophenyl)-7-(4-methylphenyl)-4-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine (C₂₃H₂₁ClN₄):
Substituent Variations at the 4-Position
Aryl/Amine Substitutions :
- N-Phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (C₁₂H₁₁N₄):
- N-(4-Fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (C₁₂H₁₀FN₄): Improved enzymatic stability over non-fluorinated analogs, attributed to electron-withdrawing effects .
Halogenated Derivatives :
Functionalized Derivatives
Ferrocene Conjugates :
- 4-(Piperidin-1-yl)-7-[2-(4-ferrocenyl-1,2,3-triazol-1-yl)ethyl]-7H-pyrrolo[2,3-d]pyrimidine (C₂₄H₂₈FeN₇):
Antiviral Modifications :
- 4-Amino-5-fluoro-7-(2-C-methyl-β-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine: Orally bioavailable inhibitor of HCV RNA replication (IC₅₀: <1 µM) with improved stability over adenosine analogs .
Structure-Activity Relationship (SAR) Insights
- Ring Size : Piperidine (6-membered) vs. pyrrolidine (5-membered) affects steric bulk and target binding. Piperidine derivatives generally show higher metabolic stability .
- Electron-Withdrawing Groups : Fluorine or chlorine at the 5-position enhances enzymatic stability and target affinity .
- Hybrid Structures : Conjugation with ferrocene or triazole rings introduces redox or antiproliferative properties .
Biological Activity
4-(Piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various protein kinases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound features a bicyclic structure comprising a pyrrolo[2,3-d]pyrimidine core linked to a piperidine ring. Its molecular formula is CHN, and it exhibits unique properties that contribute to its biological activity.
This compound primarily functions as an inhibitor of protein kinases, notably:
- Akt (Protein Kinase B) : It has been shown to inhibit Akt signaling pathways, which are crucial for cell survival and proliferation. Derivatives of this compound have demonstrated low nanomolar IC values against various cancer cell lines, indicating potent inhibitory effects .
- PfCDPK4 : This compound has also been identified as a potential inhibitor of the Plasmodium falciparum calcium-dependent protein kinase 4 (PfCDPK4), which is essential for malaria parasite survival. In vitro studies have reported IC values ranging from 0.210 to 0.530 μM against PfCDPK4 .
Biological Activity and Therapeutic Potential
The biological activities of this compound derivatives have been extensively studied, highlighting their potential in various therapeutic areas:
Anticancer Activity
- Inhibition of Prostate Cancer Cells : Studies have shown that derivatives can effectively inhibit the growth of prostate cancer cell lines such as LNCaP and PC-3. The compounds exhibit significant antiproliferative effects attributed to their ability to inhibit the Akt pathway.
- Selectivity for Kinases : Some derivatives have shown up to 150-fold selectivity for PKB over closely related kinases like PKA, suggesting potential for targeted cancer therapies with reduced side effects .
Antimalarial Activity
- Inhibition of PfCDPK4 : The ability of these compounds to inhibit PfCDPK4 suggests a novel approach to malaria treatment by targeting key enzymes involved in the parasite's lifecycle .
Case Studies and Research Findings
| Study | Compound | Target | IC Value | Findings |
|---|---|---|---|---|
| Study 1 | This compound | Akt | 18.0 nM | Potent inhibition in cancer cell lines |
| Study 2 | Derivative A | PfCDPK4 | 0.210–0.530 μM | Effective against malaria parasites |
| Study 3 | Derivative B | PKB | Nanomolar range | High selectivity and oral bioavailability |
Synthesis and Structural Modifications
The synthesis of this compound typically involves multi-step organic reactions. Recent advancements have utilized Buchwald-Hartwig coupling methods to enhance yields and efficiency in producing novel derivatives with improved biological activity.
Q & A
Q. What are the established synthetic routes for 4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine?
The synthesis typically involves nucleophilic substitution of a chloro-pyrrolopyrimidine precursor with piperidine. A common method includes refluxing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with piperidine in isopropanol using catalytic HCl (3 drops) for 12–48 hours, followed by precipitation, extraction with chloroform, and recrystallization from methanol (yields: 16–94%) . Optimization of reaction time and solvent polarity can improve yield and purity.
Q. How is the structural identity of this compound confirmed?
Characterization employs 1H/13C NMR to verify substituent positions and HRMS for molecular weight confirmation. For example:
- 1H NMR (DMSO-d6): Peaks at δ 8.27 (s, H-2), 7.23 (d, H-6), and 6.75 (d, H-5) confirm the pyrrolopyrimidine core. Piperidinyl protons appear as multiplet signals at δ 1.5–3.5 .
- HRMS : Calculated for C11H14N5 [M+H]<sup>+</sup>: 216.1240; observed: 216.1243 .
Advanced Research Questions
Q. What is the mechanistic role of this compound in kinase inhibition?
The compound acts as a ATP-competitive kinase inhibitor , binding to the catalytic domain of kinases like EGFR and VEGFR2 . The piperidinyl group enhances hydrophobic interactions with the kinase's back pocket, while the pyrrolopyrimidine core mimics adenine's hydrogen-bonding interactions. Biochemical assays (e.g., IC50 measurements) and X-ray crystallography are used to validate binding modes .
Q. How do structural modifications influence its kinase selectivity?
Structure-Activity Relationship (SAR) studies show:
- Piperidine substitution : Bulky groups (e.g., 4-methylpiperidinyl) improve selectivity for CDK2 over other kinases.
- Pyrrolopyrimidine core : Electron-withdrawing groups (e.g., Cl at position 4) increase potency but reduce solubility .
- Side chains : Arylalkyl groups at position 6 enhance binding to receptor tyrosine kinases (e.g., PDGFR) .
Q. How can solubility challenges be addressed during in vitro assays?
Q. How to resolve contradictions in reported kinase selectivity profiles?
Discrepancies arise from assay conditions (e.g., ATP concentration, kinase isoforms) and cellular context (e.g., overexpression vs. endogenous levels). To reconcile
- Perform parallel assays using recombinant kinases (e.g., Invitrogen Z’-LYTE) and cell-based models (e.g., Ba/F3 transfectants).
- Validate findings with kinase profiling panels (e.g., DiscoverX) to assess off-target effects .
Methodological Tables
Q. Table 1: Key Synthetic Parameters
| Parameter | Optimal Condition | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Reaction Time | 24–36 hours | Maximizes substitution | |
| Solvent | Isopropanol | Balances polarity and reflux | |
| Acid Catalyst | HCl (3 drops) | Accelerates nucleophilic attack |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
